FP-biotin

概要

説明

準備方法

合成経路と反応条件: FP-ビオチンの合成には、いくつかのステップが含まれます。 改善された合成経路の1つには、ポリエチレングリコールリンカーを介してビオチンタグにフルオロホスホネート部分を付着させることが含まれます . この方法は、プローブ合成の効率を高め、以前の合成方法に関連するいくつかの問題を克服します . 反応条件には、通常、フルオロホスホネート部分をビオチンタグに付着させるのを促進するために、有機溶媒と特定の触媒を使用することが含まれます .

工業生産方法: FP-ビオチンの具体的な工業生産方法は、広く文書化されていませんが、一般的なアプローチには、ラボでの合成と同じ原理を用いた大規模合成が含まれます。 これには、最終製品の均一性と純度を確保するために、自動合成装置を使用することが含まれます .

化学反応の分析

反応の種類: FP-ビオチンは、主にセリンヒドロラーゼとの共有結合反応を起こします . この反応は非常に特異的であり、フルオロホスホネート部分と酵素の活性部位セリン残基との間の共有結合の形成が含まれます .

一般的な試薬と条件: FP-ビオチンの合成で使用される一般的な試薬には、フルオロホスホネート誘導体、ビオチン、ポリエチレングリコールが含まれます . 反応条件には、多くの場合、ジクロロメタンなどの有機溶媒とトリエチルアミンなどの触媒を使用することが含まれます .

形成される主要な生成物: FP-ビオチンとセリンヒドロラーゼの反応から形成される主要な生成物は、フルオロホスホネート部分が活性部位のセリン残基に付着した、共有結合的に修飾された酵素です .

科学的研究の応用

Key Applications

-

Activity-Based Protein Profiling (ABPP)

- FP-biotin is extensively used in ABPP to analyze active serine hydrolases in complex proteomes. This technique allows researchers to quantitatively assess enzyme activity and identify potential inhibitors .

- A notable study demonstrated that this compound could effectively target serine hydrolases in various biological samples, highlighting its utility in proteomic analyses .

-

Labeling and Enrichment of Proteins

- The compound can covalently bind to specific amino acid residues (such as tyrosines) on proteins, facilitating their identification and isolation from complex mixtures. For example, this compound was shown to label human alpha-1-antitrypsin and other proteins selectively .

- This labeling capability is crucial for understanding protein functions and interactions within cellular environments.

-

Investigation of Enzyme Inhibition

- This compound has been utilized to study the inhibition effects of various compounds on serine hydrolases. Research indicated that this compound could compete with substrates for binding, allowing for kinetic studies on enzyme activity .

- Such investigations are essential for drug development, particularly in designing inhibitors for therapeutic targets.

- Biomarker Discovery

Case Study 1: ABPP in Complex Proteomes

A study involving FP-PEG-biotin demonstrated its effectiveness in enriching active serine hydrolases from rat tissue homogenates. The results showed a significant reduction in protein band intensities when competing substrates were introduced, indicating the probe's specificity and utility in ABPP .

Case Study 2: Protein Labeling

In another investigation, this compound was employed to label tyrosines on tubulin, showcasing its application in studying cytoskeletal dynamics and protein interactions within cells. This labeling provided insights into the functional roles of tubulin modifications under different physiological conditions .

Data Table: Summary of Applications

| Application | Description | Key Findings |

|---|---|---|

| Activity-Based Protein Profiling (ABPP) | Analyzes active serine hydrolases in proteomes | Effective targeting of enzymes; quantitative analysis |

| Protein Labeling | Covalent modification of proteins via specific amino acid residues | Selective labeling of human alpha-1-antitrypsin |

| Enzyme Inhibition Studies | Investigates inhibition effects on serine hydrolases | Demonstrated competition with substrates |

| Biomarker Discovery | Identifies biomarkers related to organophosphate exposure | Potential tool for toxicological assessments |

作用機序

FP-ビオチンは、セリンヒドロラーゼの活性部位のセリン残基に共有結合することにより、その効果を発揮します . この結合は、セリン残基と安定な共有結合を形成するフルオロホスホネート部分によって促進されます . ビオチンタグにより、アフィニティークロマトグラフィーなどの技術を使用して、修飾された酵素をその後検出および精製することができます .

類似化合物の比較

FP-ビオチンは、フルオロホスホネート部分とビオチンタグの組み合わせでユニークであり、セリンヒドロラーゼの共有結合修飾と、修飾された酵素のその後の検出および精製を可能にします . 類似の化合物には、FP-ローダミンやFP-アルキンなどの他のフルオロホスホネートベースのプローブが含まれ、これらはセリンヒドロラーゼを標的としますが、検出タグが異なります . FP-ビオチンは、修飾された酵素の効率的な精製を促進するストレプトアビジンに対するビオチンの強い親和性により、特に有利です .

参考文献

類似化合物との比較

FP-Biotin is unique in its combination of a fluorophosphonate moiety and a biotin tag, which allows for both the covalent modification of serine hydrolases and the subsequent detection and purification of the modified enzyme . Similar compounds include other fluorophosphonate-based probes such as FP-rhodamine and FP-alkyne, which also target serine hydrolases but differ in their detection tags . This compound is particularly advantageous due to the strong affinity of biotin for streptavidin, which facilitates efficient purification of the modified enzyme .

References

生物活性

FP-biotin is a biotinylated fluorophosphonate compound that serves as a chemical probe for activity-based protein profiling (ABPP). It is primarily utilized to study serine hydrolases, a large family of enzymes involved in various biological processes. The unique structure of this compound allows it to covalently bind to the active sites of serine hydrolases, enabling researchers to analyze enzyme activity and expression in complex biological samples.

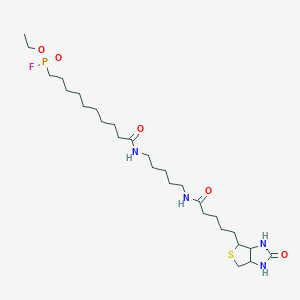

Chemical Structure and Synthesis

The structure of this compound consists of a fluorophosphonate moiety linked to a biotin tag via a polyethylene glycol (PEG) spacer. This design enhances the solubility and stability of the probe while maintaining its reactivity towards serine hydrolases. Recent advancements in synthetic methods have improved the yield and efficiency of this compound production, making it more accessible for research applications .

Structure of this compound

| Component | Description |

|---|---|

| Fluorophosphonate | Electrophilic group for covalent bonding |

| Biotin | Facilitates purification and detection |

| PEG Linker | Enhances solubility and stability |

This compound functions by selectively labeling serine hydrolases through a covalent bond formation at the serine residue within the enzyme's active site. This labeling is activity-dependent, meaning only active enzymes are tagged, allowing for dynamic monitoring of enzyme function in real-time .

Kinetic Profiling

The kinetics of this compound labeling can be tracked using various biochemical techniques, including Western blotting and mass spectrometry. These methods allow researchers to quantify the intensity of labeled proteins, providing insights into enzyme activity levels across different tissues or conditions .

Case Studies

- Serine Hydrolase Profiling in Tissues : In a study involving rat tissue homogenates, this compound was used to profile serine hydrolases across various organs. The results demonstrated distinct labeling patterns, indicating tissue-specific expression profiles for these enzymes .

- Inhibition Studies : Another investigation assessed the competitive inhibition of this compound with known substrates like enalapril and oseltamivir. The study revealed that increasing concentrations of these substrates could significantly reduce the intensity of this compound labeling, highlighting its potential utility in studying enzyme kinetics in pharmacological contexts .

Applications in Drug Discovery

This compound has emerged as a valuable tool in drug discovery, particularly for identifying potential inhibitors of serine hydrolases. By profiling enzyme activity in the presence of various compounds, researchers can gain insights into their inhibitory mechanisms and selectivity .

Summary of Key Findings

- Target Specificity : this compound selectively labels active serine hydrolases without affecting other protein classes.

- Tissue Variability : Different tissues exhibit unique profiles of serine hydrolase expression, which can be quantitatively analyzed using this compound.

- Competitive Binding : The probe can be effectively used to study competitive inhibition by known substrates, providing insights into enzyme mechanisms.

Table: Summary of Experimental Results Using this compound

| Experiment Type | Key Findings |

|---|---|

| Tissue Profiling | Distinct labeling patterns across rat organs |

| Competitive Inhibition | Substrate concentration affects labeling intensity |

| Enzyme Activity Monitoring | Real-time tracking of active serine hydrolases |

特性

IUPAC Name |

10-[ethoxy(fluoro)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50FN4O5PS/c1-2-37-38(28,36)20-14-7-5-3-4-6-9-16-24(33)29-18-12-8-13-19-30-25(34)17-11-10-15-23-26-22(21-39-23)31-27(35)32-26/h22-23,26H,2-21H2,1H3,(H,29,33)(H,30,34)(H2,31,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFSFLGSUTZFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50FN4O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647213 | |

| Record name | Ethyl {10-oxo-10-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]decyl}phosphonofluoridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259270-28-5 | |

| Record name | Ethyl {10-oxo-10-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]decyl}phosphonofluoridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。